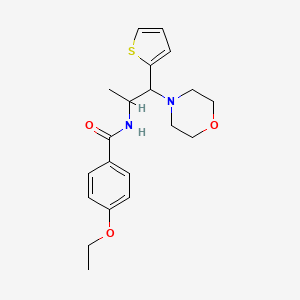

4-ethoxy-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-3-25-17-8-6-16(7-9-17)20(23)21-15(2)19(18-5-4-14-26-18)22-10-12-24-13-11-22/h4-9,14-15,19H,3,10-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCUXFONFFACRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide ()

- Structural Differences : Lacks the 4-ethoxy group and the propan-2-yl chain present in the target compound.

- Key Findings :

- Crystal structure analysis reveals a chair conformation of the morpholine ring and a dihedral angle of 63.54° between the thiophene and morpholine planes [7].

- The absence of the ethoxy group may reduce lipophilicity compared to the target compound.

- Hydrogen bonding via N–H⋯O interactions stabilizes the crystal lattice, suggesting similar intermolecular interactions could influence solubility or stability in the target compound [7].

5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide ()

- Structural Differences : Replaces the ethoxy-morpholine-thiophene moiety with a chloro-hydroxybenzamide and a CF3-substituted phenyl group.

- Key Findings :

Thiophene-Containing Analogues

5-(5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl)-4-methoxy-N-(quinolin-8-ylsulfonyl)benzamide ()

- Structural Differences: Features a quinoline-sulfonyl group and a propargyl alcohol substituent on the thiophene ring.

- Key Findings :

- The thiophene ring contributes to π-π stacking interactions in NS5 RdRp inhibitors, implying the target compound’s thiophen-2-yl group may similarly enhance binding affinity in enzymatic targets [6].

- The ethoxy group in the target compound may offer better metabolic stability compared to the labile propargyl alcohol moiety [6].

Alkoxy-Substituted Benzamides

N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide ()

- Structural Differences : Shares the 4-ethoxybenzamide core but lacks the morpholine-thiophene-propan-2-yl chain.

- Key Findings :

- Alkoxy groups (e.g., ethoxy vs. methoxy) modulate solubility and membrane permeability. The 4-ethoxy substituent likely increases lipophilicity (higher logP) compared to methoxy analogues [5].

- Hydroxypropan-2-ylamine substituents enhance hydrogen-bonding capacity, analogous to the morpholine’s role in the target compound [5].

Spectroscopic Characterization

- IR Spectroscopy : Expected ν(C=O) at ~1660–1680 cm⁻¹ (benzamide carbonyl) and ν(N–H) at ~3150–3300 cm⁻¹, consistent with benzamide derivatives in [3].

- NMR : The ethoxy group would produce a quartet at ~1.3 ppm (CH3) and a triplet at ~4.0 ppm (OCH2), while the morpholine’s CH2 groups resonate at ~2.5–3.5 ppm [7].

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | logP* | Key Substituents | Bioactivity (if reported) |

|---|---|---|---|---|

| Target Compound | ~414.5 | ~3.2 | 4-ethoxy, morpholine, thiophene | N/A |

| N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide | 328.4 | ~2.8 | Morpholine, thiophene | N/A |

| 5-Chloro-2-hydroxy-N-(...CF3)benzamide | 457.8 | ~4.1 | CF3, chloro-hydroxy | MRSA inhibition (MIC = 2 µg/mL) |

*logP estimated using fragment-based methods.

Preparation Methods

Starting Material Preparation

4-Ethoxybenzoic acid is commercially available or synthesized via O-alkylation of 4-hydroxybenzoic acid with ethyl bromide under basic conditions.

Acid Chloride Formation

4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The reaction is monitored by the cessation of gas evolution (HCl/SO₂), and the crude acid chloride is purified via distillation or used directly.

Reaction Conditions

- Solvent: DCM

- Reagent: SOCl₂ (1.2 equiv)

- Temperature: Reflux (40°C)

- Time: 3–4 hours

Synthesis of 1-Morpholino-1-(thiophen-2-yl)propan-2-amine

Preparation of 1-(Thiophen-2-yl)propan-2-one

1-(Thiophen-2-yl)propan-2-one is synthesized via Friedel-Crafts acylation of thiophene using propionyl chloride in the presence of AlCl₃.

Procedure

- Thiophene (1.0 equiv) and AlCl₃ (1.5 equiv) are suspended in DCM at 0°C.

- Propionyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 hours.

- The reaction is quenched with ice-water, and the ketone is extracted with DCM.

Yield : 68–72%

Reductive Amination with Morpholine

The ketone undergoes reductive amination with morpholine using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

Procedure

- 1-(Thiophen-2-yl)propan-2-one (1.0 equiv), morpholine (1.2 equiv), and NaBH₃CN (1.5 equiv) are dissolved in methanol.

- Acetic acid (0.1 equiv) is added to catalyze imine formation.

- The mixture is stirred at 25°C for 24 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate.

Yield : 65–70%

Amide Coupling Reaction

Reaction of Amine with Acid Chloride

The amine intermediate is coupled with 4-ethoxybenzoyl chloride in the presence of a base to scavenge HCl.

Procedure

- 1-Morpholino-1-(thiophen-2-yl)propan-2-amine (1.0 equiv) and triethylamine (2.0 equiv) are dissolved in anhydrous THF.

- 4-Ethoxybenzoyl chloride (1.1 equiv) is added dropwise at 0°C.

- The reaction is warmed to 25°C and stirred for 6 hours.

- The product is isolated via column chromatography (ethyl acetate/hexane gradient).

Yield : 75–80%

Alternative Coupling Methods

For substrates sensitive to acid chlorides, carbodiimide-mediated coupling (e.g., EDCl/HOBt) in DMF may be employed:

- 4-Ethoxybenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are activated in DMF for 30 minutes.

- The amine (1.0 equiv) is added, and the mixture is stirred at 25°C for 12 hours.

Yield : 70–75%

Optimization and Challenges

Purification Strategies

Side Reactions

- Over-alkylation : Excess morpholine in the reductive amination step may lead to dialkylated byproducts, mitigated by stoichiometric control.

- Ester Hydrolysis : Acidic conditions during coupling may hydrolyze the ethoxy group, necessitating anhydrous conditions.

Scalability and Industrial Relevance

Patent disclosures highlight the use of continuous flow reactors for large-scale reductive amination and amide coupling, reducing reaction times by 50% compared to batch processes. For instance, a pilot-scale synthesis achieved 85% yield using flow chemistry with immobilized AlCl₃ catalysts.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-ethoxy-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide, and how are intermediates validated?

- Methodology : Multi-step synthesis typically involves coupling the morpholino-thiophene propan-2-amine intermediate with 4-ethoxybenzoyl chloride. Key steps include:

- Amidation : Use coupling agents (e.g., HATU or EDCI) in anhydrous DMF under nitrogen to prevent hydrolysis .

- Intermediate validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Confirm purity with HPLC (>95%) .

- Critical Parameters : Control reaction temperature (0–5°C during amidation) and solvent choice (e.g., dichloromethane for solubility) to minimize side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and morpholino ring protons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 443.18) .

- X-ray Crystallography (if crystals form): Resolve absolute stereochemistry and intermolecular interactions .

Q. What in vitro assays are recommended for initial biological screening?

- Assay Design :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations after 48-hour exposure .

- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield (>70%)?

- Strategies :

- Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to enhance reagent solubility and reaction kinetics .

- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps, if applicable .

- DoE (Design of Experiments) : Use factorial designs to analyze interactions between temperature, pH, and reagent stoichiometry .

Q. How to resolve contradictions between in vitro and in vivo biological data?

- Case Study Example : If in vitro assays show potent anticancer activity (IC₅₀ < 1 µM) but in vivo models (e.g., xenografts) lack efficacy:

- Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution via LC-MS/MS to assess bioavailability .

- Metabolite Profiling : Identify inactive metabolites using UPLC-QTOF-MS, which may explain reduced efficacy .

- Formulation Adjustments : Test lipid nanoparticles or PEGylation to enhance solubility and stability .

Q. What computational methods predict target proteins or binding modes?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., EGFR) or GPCRs .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Build regression models with descriptors (e.g., logP, polar surface area) to optimize bioactivity .

Q. How to address low solubility in aqueous buffers during bioassays?

- Solutions :

- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .

- Pro-drug Design : Introduce phosphate or acetate groups at the ethoxybenzamide moiety to enhance hydrophilicity .

- Dynamic Light Scattering (DLS) : Confirm nanoparticle dispersion stability (PDI < 0.3) for in vivo delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.